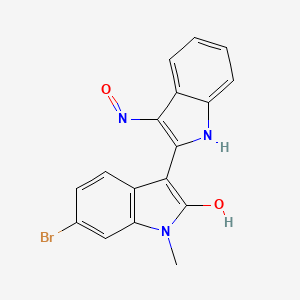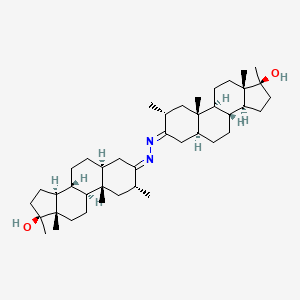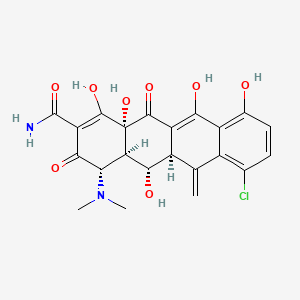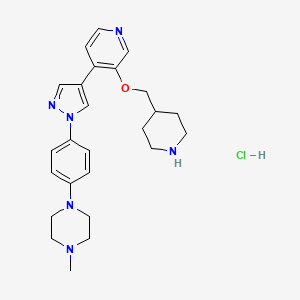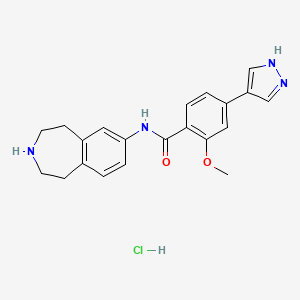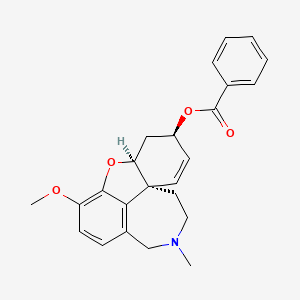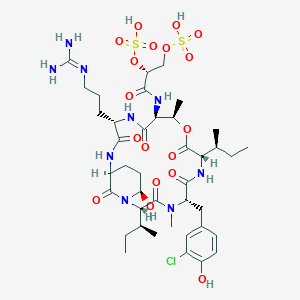
Micropeptin 478B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Micropeptin 478B is a plasmin inhibitor isolated from the Cyanobacterium Microcystis aeruginosa.
Wissenschaftliche Forschungsanwendungen
Protease Inhibition
Micropeptin 478B has been identified as a potent inhibitor of various proteases. It's part of a group of micropeptins isolated from the cyanobacterium Microcystis aeruginosa, which have been shown to inhibit trypsin and chymotrypsin. These compounds vary in their inhibitory concentration (IC50), indicating their potential for diverse biomedical applications, especially in conditions where protease activity is a factor (Gesner-Apter & Carmeli, 2009).
Chemical Biology and Drug Discovery
Micropeptin 478B, as a member of the Ahp-cyclodepsipeptides family, has shown significant promise in drug discovery due to its serine protease inhibitory properties. Research on Ahp-cyclodepsipeptides, which includes micropeptins, has focused on their isolation, structural elucidation, biosynthesis, and molecular mode of action, contributing substantially to the field of chemical biology and pharmacology (Köcher et al., 2020).
Enzyme Inhibition Mechanism Studies
The elucidation of the structure of micropeptin 478B and its analogs has been crucial in understanding their mechanism of enzyme inhibition. This information is vital for the design of potent aminopeptidase inhibitors and other pharmaceutical agents targeting specific enzymes. The crystal structure of microginin FR1, a compound similar to micropeptin 478B, bound to bovine lens leucine aminopeptidase, has provided insights into the binding structure and could be beneficial for the development of new inhibitors (Kraft et al., 2006).
Genetic and Biosynthetic Studies
The genetic basis for the biosynthesis of micropeptin 478B has been a subject of study. The gene cluster involved in producing micropeptin in Microcystis aeruginosa was identified, providing insight into the non-ribosomal peptide synthetases (NRPSs) responsible for its synthesis. This research is significant for understanding the biosynthesis of cyclic peptides in cyanobacteria and may contribute to the synthetic production of micropeptin and related compounds (Nishizawa et al., 2011).
Eigenschaften
CAS-Nummer |
186368-51-4 |
|---|---|
Produktname |
Micropeptin 478B |
Molekularformel |
C40H62ClN9O18S2 |
Molekulargewicht |
1056.55 |
IUPAC-Name |
[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-2,8-bis[(2S)-butan-2-yl]-5-[(3-chloro-4-hydroxyphenyl)methyl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-1-oxo-3-sulfooxypropan-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C40H62ClN9O18S2/c1-7-19(3)30-39(59)67-21(5)31(48-35(55)28(68-70(63,64)65)18-66-69(60,61)62)36(56)45-24(10-9-15-44-40(42)43)33(53)46-25-12-14-29(52)50(37(25)57)32(20(4)8-2)38(58)49(6)26(34(54)47-30)17-22-11-13-27(51)23(41)16-22/h11,13,16,19-21,24-26,28-32,51-52H,7-10,12,14-15,17-18H2,1-6H3,(H,45,56)(H,46,53)(H,47,54)(H,48,55)(H4,42,43,44)(H,60,61,62)(H,63,64,65)/t19-,20-,21+,24-,25-,26-,28+,29+,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
SBCCONGDAHGETE-HWXQPLKUSA-N |
SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC(=C(C=C3)O)Cl)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)OS(=O)(=O)O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Micropeptin 478B; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



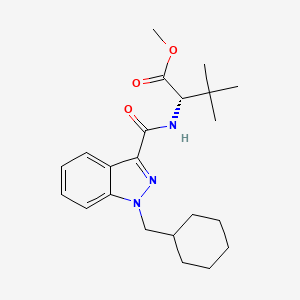
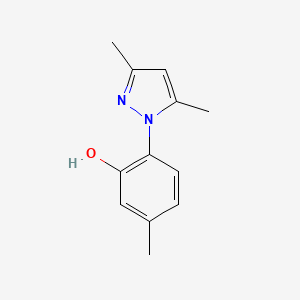
![N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B608956.png)

